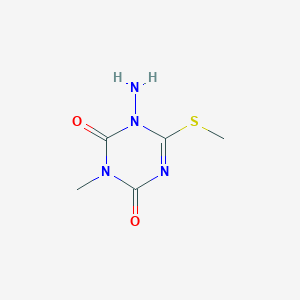
4-(2-Methyl-2-nitropropyl)phenol
Overview
Description
“4-(2-Methyl-2-nitropropyl)phenol” is a chemical compound with the molecular formula C10H13NO3 . It is an intermediate in the synthesis of beta adrenoceptor modulator and a norepinephrine-serotonin uptake inhibitor for the treatment of obesity .
Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-2-nitropropyl)phenol” is characterized by the presence of a phenol group (a benzene ring with a hydroxyl group) and a 2-methyl-2-nitropropyl group . The molecular weight of this compound is 195.22 .Scientific Research Applications
Solvatochromism and Use as Probes for Solvent Mixtures :
- Study : Nitro-substituted 4-[(phenylmethylene)imino]phenols, similar in structure to 4-(2-Methyl-2-nitropropyl)phenol, were investigated for their solvatochromic properties. These compounds displayed solvatochromic switches in solvent mixtures due to solvent-solvent and solute-solvent interactions.
- Source : (Nandi et al., 2012).
Anaerobic Biodegradability and Toxicity :
- Study : Phenols including 4-nitrophenol, closely related to 4-(2-Methyl-2-nitropropyl)phenol, were evaluated for their anaerobic biodegradability and toxicity. These compounds showed varying degrees of biotransformation and impacted methanogenesis.
- Source : (O'Connor & Young, 1989).
Catalytic Kinetics in Phosphodiesterase Models :
- Study : A study explored a novel asymmetric di-Ni(II) system using phenol-based ligands, possibly similar to 4-(2-Methyl-2-nitropropyl)phenol, as a functional model for phosphodiesterase. The study delved into the synthesis, structures, and catalytic kinetics of these compounds.
- Source : (Ren et al., 2011).
Chemosensors for Fluoride Ions :
- Study : Schiff’s base phenol–hydrazone derivatives, structurally related to 4-(2-Methyl-2-nitropropyl)phenol, were synthesized and evaluated as colorimetric chemosensors for fluoride ions.
- Source : (Saravanakumar et al., 2008).
Determination of Phenolic Compounds in Environmental Samples :
- Study : Research on the determination of various phenolic compounds, including 4-nitrophenol, in water and industrial effluents using polymeric liquid-solid extraction.
- Source : (Castillo, Puig, & Barceló, 1997).
Spectrophotometric Determination in Flow-Injection Analysis :
- Study : Development of flow-injection procedures for the spectrophotometric determination of phenol, with insights applicable to similar compounds like 4-(2-Methyl-2-nitropropyl)phenol.
- Source : (Frenzel, Oleksy-Frenzel, & Mörlen, 1992).
Highly Selective Chromogenic Chemosensors :
- Study : Use of 4-(4-Nitrobenzylideneamine)phenol, structurally similar to 4-(2-Methyl-2-nitropropyl)phenol, in selective detection of fluoride or cyanide ions.
- Source : (Nicoleti et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(2-methyl-2-nitropropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,11(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFUZHZUCRVJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510866 | |
| Record name | 4-(2-Methyl-2-nitropropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-2-nitropropyl)phenol | |
CAS RN |
16066-97-0 | |
| Record name | 4-(2-Methyl-2-nitropropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





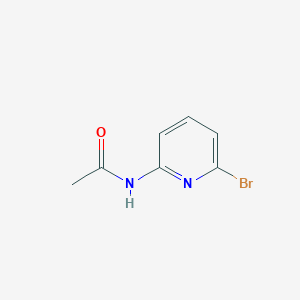

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
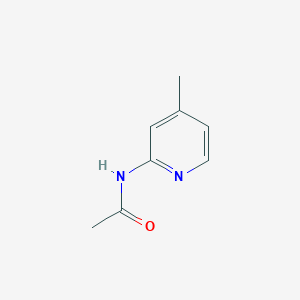
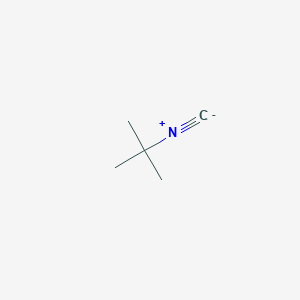

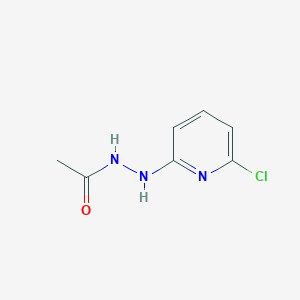

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)
